4-Chloro-3,5-dibromo-2-iodotoluene
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Overview
Description
4-Chloro-3,5-dibromo-2-iodotoluene is a halogenated aromatic compound with the molecular formula C₇H₃Br₂ClI This compound is characterized by the presence of chlorine, bromine, and iodine atoms attached to a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dibromo-2-iodotoluene typically involves multi-step halogenation reactions. One common method starts with toluene as the base compound. The process involves:
Bromination: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions.
Chlorination: The dibromotoluene is then chlorinated using chlorine gas (Cl₂) or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) to introduce a chlorine atom at the 4 position.
Iodination: Finally, the compound undergoes iodination using iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) to introduce an iodine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dibromo-2-iodotoluene can undergo various
Properties
Molecular Formula |
C7H4Br2ClI |
---|---|
Molecular Weight |
410.27 g/mol |
IUPAC Name |
1,3-dibromo-2-chloro-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClI/c1-3-2-4(8)6(10)5(9)7(3)11/h2H,1H3 |
InChI Key |
LBEXTSROYZBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1I)Br)Cl)Br |
Origin of Product |
United States |
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